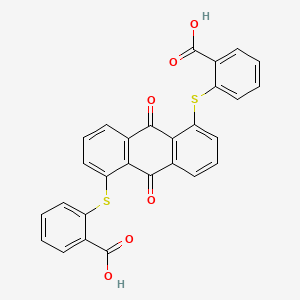
1,5-Bis(o-carboxyphenylthio)anthraquinone
Cat. No. B8578827
Key on ui cas rn:
76404-13-2
M. Wt: 512.6 g/mol
InChI Key: BCAONPSJOUWZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04420581
Procedure details


A mixture of 1,5-dichloroanthraquinone (13.8 grams, 0.05 mole), o-mercapto benzoic acid (15.4 grams, 0.10 mole), potassium carbonate (13.8 grams, 0.10 mole), and N,N-dimethylformamide (200 ml) was heated at approximately 125° C. for four hours. The reaction mixture was allowed to cool to room temperature and then drowned into water (500 ml) and acidified with acetic acid to a pH of about 5.0. The dye was collected by filtration, washed with hot water, and then dried in air to yield 23.5 grams of yellow dye.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[SH:19][C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].[C:29](=[O:32])([O-])[O-:30].[K+].[K+].CN(C)C=O>C(O)(=O)C.O>[C:22]([C:21]1[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=1[S:19][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([S:19][C:20]4[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=4[C:29]([OH:30])=[O:32])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)([OH:24])=[O:23] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
15.4 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dye was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 23.5 grams of yellow dye
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(O)C1=C(C=CC=C1)SC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=C(C=CC=C1)C(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
